N-(5-bromopyridin-2-yl)-3-nitrobenzamide
Description
N-(5-bromopyridin-2-yl)-3-nitrobenzamide is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 5 and a benzamide moiety with a nitro group at position 3. Though direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest preparation via coupling reactions between substituted benzoic acids and aminopyridines.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O3/c13-9-4-5-11(14-7-9)15-12(17)8-2-1-3-10(6-8)16(18)19/h1-7H,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBBVNQWNCGZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-3-nitrobenzamide typically involves the acylation of 5-bromopyridin-2-amine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(5-bromopyridin-2-yl)-3-nitrobenzamide can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.
Substitution: The bromine atom on the pyridyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Nucleophilic Aromatic Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products:
Reduction: Corresponding amines.
Substitution: Various substituted pyridines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: N-(5-bromopyridin-2-yl)-3-nitrobenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound is investigated for its potential as a pharmacophore in drug discovery.
Industry: In the materials science field, this compound can be used in the development of novel polymers and materials with specific electronic properties .
Mechanism of Action
The exact mechanism of action of N-(5-bromopyridin-2-yl)-3-nitrobenzamide is not well-documented. it is believed that the compound interacts with specific molecular targets through its nitro and bromopyridyl functional groups. These interactions may involve hydrogen bonding, π-π stacking, and electrostatic interactions, which can influence the biological activity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
N-(6-methylpyridin-2-yl)-3-fluorobenzamide (Compound 34, )
- Structure : Pyridine with a methyl group at position 6; benzamide with a fluoro at position 3.
- Properties : Molecular weight (MW) = 295.11, melting point (m.p.) = 245–247°C.
- Key Differences : Replacement of bromine (5-bromo) with methyl (6-methyl) reduces steric bulk and alters electronic effects. The fluoro substituent (weaker electron-withdrawing than nitro) may reduce intermolecular dipole interactions compared to nitro.
N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitro-benzamide ()
- Structure : Pyridine with chloro at position 5; benzamide with nitro at position 2 and hydroxy at position 5.
- Properties : MW = 293.66.
- Key Differences: Chloro (smaller, less polarizable than bromo) may reduce halogen bonding efficacy.
Substituent Variations on the Benzamide Ring
N-(adamantan-1-yl)-3-nitrobenzamide (Compound 17a, )
- Structure : Adamantane replaces pyridine; benzamide retains nitro at position 3.
- Key Differences : The bulky, lipophilic adamantane group enhances membrane permeability but reduces solubility. This structural variation is linked to antiviral activity against orthopox viruses, suggesting the pyridine-bromo group in the main compound may offer distinct target specificity .
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide ()
- Structure : Thiadiazole ring replaces pyridine; ethylsulfanyl group at position 5.
- Properties : MW = 310.31.
- Key Differences : The thiadiazole heterocycle introduces additional hydrogen-bonding sites (N and S atoms) and alters solubility profiles. Ethylsulfanyl enhances hydrophobicity compared to bromopyridine .
Comparative Data Table
*Estimated based on analogous structures.
Key Findings and Implications
Electronic Effects : Nitro groups at position 3 (main compound) enhance electron-withdrawing capacity compared to fluoro () or hydroxy (), influencing reactivity in coupling reactions and binding interactions.
Halogen vs.
Heterocycle Replacements : Thiadiazole () or adamantane () substitutions alter solubility and steric profiles, impacting pharmacokinetics and target selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
